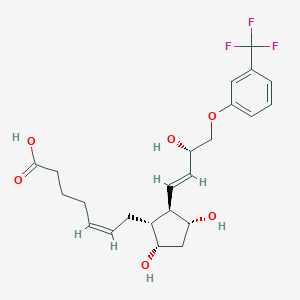

15(S)-Fluprostenol

説明

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-HBWANGNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73307-38-7 | |

| Record name | 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 15(S)-Fluprostenol: Synthesis and Chemical Properties

Introduction: this compound is a synthetic prostaglandin (B15479496) analog, specifically the unnatural C-15 epimer of fluprostenol (B1673476). As an isomer of a potent prostaglandin F2α (PGF2α) receptor (FP receptor) agonist, it serves as a crucial reference compound in pharmacological research, particularly in the development of ocular hypotensive agents for glaucoma treatment.[1][2] Understanding its synthesis and chemical characteristics is paramount for its application in research and as a potential impurity in commercial preparations of related drugs like Travoprost (B1681362).[3] This guide provides a comprehensive overview of the synthetic strategies, physicochemical properties, and biological signaling pathways associated with this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that dictates its biological activity. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | Cayman Chemical[2] |

| Molecular Formula | C₂₃H₂₉F₃O₆ | PubChem[4] |

| Molecular Weight | 458.5 g/mol | PubChem[4] |

| Appearance | White to off-white solid or powder (for related compounds) | EvitaChem[1] |

| CAS Number | 54276-24-3 | Cayman Chemical[2] |

| XLogP3 | 2.9 | PubChem[4] |

| Stability | Stable for ≥ 2 years when stored at -20°C | Cayman Chemical[2] |

| UV max | 222, 277 nm | Cayman Chemical[2] |

Table 2: Solubility Data for Related Isopropyl Ester Prodrug

Data for the more commonly handled prodrug, this compound isopropyl ester, provides practical guidance for laboratory use.

| Solvent | Solubility | Source |

| Ethanol | 30 mg/mL | Cayman Chemical |

| DMSO | 10 mg/mL | Cayman Chemical[3] |

| DMF | 15 mg/mL | Cayman Chemical[3] |

| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL | Cayman Chemical[3] |

| Water | Poorly soluble | EvitaChem |

Synthesis of this compound

The total synthesis of prostaglandins (B1171923) and their analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters. Modern synthetic strategies often employ a convergent approach, building the core cyclopentane (B165970) ring and then attaching the alpha (α) and omega (ω) side chains. A unified chemoenzymatic synthesis has been reported for fluprostenol and other prostaglandins, which offers high stereoselectivity.[5][6][7]

The general approach involves:

-

Formation of a Chiral Cyclopentane Core: Often derived from a key intermediate like the Corey lactone or a functionalized bicyclic ketone.[8][9][10] Biocatalytic methods, such as using a Baeyer-Villiger monooxygenase (BVMO), can achieve high enantioselectivity (99% ee).[5][7]

-

Introduction of the Omega (ω) Side Chain: This is typically achieved via a Horner-Wadsworth-Emmons or Wittig-type reaction to form the C13-C14 double bond. The critical C-15 hydroxyl group's stereochemistry is established through stereoselective reduction, for instance, using a ketoreductase (KRED) or a chemical reducing agent like (−)-DIP-Cl.[5][7]

-

Attachment of the Alpha (α) Side Chain: The lactone in the core intermediate is reduced to a lactol (hemiacetal), which is then subjected to a Wittig reaction to install the carboxylic acid-bearing α-chain.[5]

Logical Workflow for a Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow for Fluprostenol.

Experimental Protocols

Detailed experimental protocols are critical for reproducibility. The following are summarized methodologies based on a unified chemoenzymatic synthesis approach.[5][7]

1. Key Step: KRED-catalyzed Diastereoselective Reduction of the Enone Intermediate

-

Objective: To establish the (S)-stereochemistry at the C-15 position.

-

Methodology: To a phosphate (B84403) buffer solution (100 mM, pH 7.0) containing NADP+ (1 mM) and glucose dehydrogenase (GDH, 1.0 mg/mL), the enone precursor (1.0 equiv) dissolved in DMSO is added. The reaction is initiated by the addition of a specific ketoreductase (KRED) enzyme (e.g., KRED-NADH-110, 2.0 mg/mL). The mixture is shaken at a controlled temperature (e.g., 35 °C) and RPM (e.g., 200) for approximately 24 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the allylic alcohol) is then purified by flash column chromatography.

2. Key Step: DIBAL-H Reduction of the Lactone

-

Objective: To reduce the lactone functionality to a hemiacetal (lactol) in preparation for the α-chain attachment.

-

Methodology: The protected allylic alcohol intermediate (1.0 equiv) is dissolved in anhydrous toluene (B28343) under an inert atmosphere (e.g., Argon) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 1.2 equiv) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude lactol, which is often used in the next step without further purification.

3. Key Step: Wittig Olefination for α-Chain Installation

-

Objective: To attach the seven-carbon α-chain containing the carboxylic acid.

-

Methodology: (4-carboxybutyl)triphenylphosphonium bromide (5.0 equiv) is suspended in anhydrous THF under an inert atmosphere. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 10.0 equiv), is added dropwise at 0 °C, and the resulting red solution is stirred at room temperature for 1 hour to form the ylide. The solution is then cooled to -20 °C. The crude lactol intermediate from the previous step, dissolved in anhydrous THF, is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous NH₄Cl solution and the pH is adjusted to ~4 with citric acid. The mixture is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to yield the final this compound product after deprotection steps if necessary.

Spectroscopic Data

Table 3: Expected Spectroscopic Signatures for this compound

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Vinylic Protons (C5, C6, C13, C14) | δ 5.3 - 5.8 ppm (multiplets) |

| Carbinol Protons (CH-OH at C9, C11, C15) | δ 3.9 - 4.5 ppm (multiplets) | |

| Methylene adjacent to trifluoromethylphenoxy group (C16) | δ ~4.0 ppm (doublet) | |

| Aromatic Protons | δ 6.8 - 7.5 ppm (multiplets) | |

| Allylic Protons | δ 2.0 - 2.5 ppm | |

| ¹³C NMR | Carboxylic Acid Carbonyl (C1) | δ ~175 ppm |

| Aromatic Carbons | δ 110 - 160 ppm | |

| Olefinic Carbons (C5, C6, C13, C14) | δ 125 - 135 ppm | |

| Carbons bearing OH groups (C9, C11, C15) | δ ~70 - 80 ppm | |

| Trifluoromethyl Carbon (CF₃) | δ ~124 ppm (quartet, J≈272 Hz) | |

| IR (Infrared) | O-H stretch (alcohols, carboxylic acid) | Broad band, 3600 - 2500 cm⁻¹ |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| C=C stretch (alkene, aromatic) | ~1600 - 1650 cm⁻¹ | |

| C-F stretch (trifluoromethyl) | Strong bands, 1100 - 1350 cm⁻¹ | |

| Mass Spec (MS) | [M-H]⁻ (Negative ESI) | m/z 457.18 |

Biological Activity and Signaling Pathway

This compound, as a PGF2α analog, is expected to exert its biological effects primarily through the Prostaglandin F (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gq alpha subunit.[11][12]

Activation of the FP receptor initiates a signaling cascade:

-

Receptor Binding: this compound binds to the FP receptor on the cell surface.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq-α subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C.

-

Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, resulting in a cellular response.[13] In some cells, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12]

FP Receptor Signaling Pathway Diagram

Caption: Gq-coupled signaling pathway of the FP receptor.

References

- 1. Buy this compound isopropyl ester (EVT-12240734) [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C23H29F3O6 | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. repository.arizona.edu [repository.arizona.edu]

- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 15(S)-Fluprostenol as an FP receptor agonist

An In-depth Technical Guide to the Pharmacological Profile of 15(S)-Fluprostenol as an FP Receptor Agonist

Introduction

This compound, the active acid form of the prodrug travoprost, is a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor.[1][2] As a synthetic analog of prostaglandin F2α (PGF2α), it mimics the action of the endogenous ligand to elicit a range of physiological responses.[1] The activation of FP receptors by agonists like this compound is primarily utilized in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4] This is achieved by enhancing the uveoscleral outflow of aqueous humor.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, downstream signaling pathways, and the experimental methodologies used for its characterization.

Chemical Structure of this compound

-

IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[6]

-

Molecular Formula: C₂₃H₂₉F₃O₆[7]

-

Molecular Weight: 458.5 g/mol [7]

Data Presentation: Quantitative Pharmacology

The pharmacological activity of this compound is defined by its high affinity and selective binding to the FP receptor, followed by potent activation leading to downstream cellular responses.

Table 1: Prostanoid Receptor Binding Affinities

This table summarizes the binding affinities (Ki, nM) of this compound (Travoprost acid) and related compounds for various prostanoid receptors. Lower Ki values indicate higher binding affinity.

| Compound | FP | DP | EP1 | EP2 | EP3 | EP4 | IP | TP |

| This compound (Travoprost acid) | 35 ± 5[2] | 52000 ± 7200[2] | 9540 ± 1240[2] | Not Determined | 3501 ± 461[2] | 41000 ± 2590[2] | ≥90000[2] | ≥121000[2] |

| (+)-Fluprostenol | 49.9[1] | - | - | - | - | - | - | - |

| (±)-Fluprostenol | 3-4[8] | - | - | - | - | - | - | - |

| PGF2α (Endogenous Ligand) | 3-4[8] | >1000 | >1000 | >1000 | 11 | >1000 | >1000 | >1000 |

Data presented as mean ± SEM where available. Dashes indicate data not available.

Table 2: Functional Activity at FP Receptor

This table presents the potency (EC₅₀, nM) of this compound and its prodrug in various functional assays. Lower EC₅₀ values indicate greater potency.

| Compound | Assay Type | Cell Line/Tissue | EC₅₀ (nM) |

| (+)-Fluprostenol (Travoprost acid) | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 2.4[9] |

| (+)-Fluprostenol | Intracellular Ca²⁺ Mobilization | Cloned Human Ocular FP Receptors | 17.5[1] |

| (+)-Fluprostenol | Intracellular Ca²⁺ Mobilization | Rat A7r5 Cells | 19.1[1] |

| (+)-Fluprostenol | Intracellular Ca²⁺ Mobilization | Mouse 3T3 Cells | 37.3[1] |

| Fluprostenol Isopropyl Ester (Prodrug) | Phosphoinositide Turnover | HEK293 cells (human ocular FP receptor) | 40.2[4] |

| (±)-Fluprostenol | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 10.8[9] |

Signaling Pathways

Activation of the FP receptor, a G-protein coupled receptor (GPCR), by this compound initiates multiple intracellular signaling cascades.

The primary pathway involves the coupling of the FP receptor to the Gq/11 family of G proteins.[10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses like smooth muscle contraction.[5][11]

In addition to the canonical Gq/PLC pathway, FP receptor activation can also stimulate G₁₂/G₁₃ proteins, leading to the activation of the Rho family of small GTPases and the Rho-kinase (ROCK) pathway.[5][12] This pathway is implicated in the regulation of actin stress fiber formation and cell morphology.[12] Furthermore, evidence suggests that the FP receptor can activate the TCF/β-catenin signaling pathway, which is involved in gene expression regulation.[12][13]

Caption: FP receptor signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound as an FP receptor agonist relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.[14]

Methodology:

-

Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is allowed to reach equilibrium. Subsequently, receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.[14] The filters trap the cell membranes and the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[14]

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an agonist to stimulate the FP receptor and trigger an increase in intracellular calcium concentration, a key event in the Gq signaling pathway.[11]

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293, A7r5) are cultured in multi-well plates.[1][11]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is established.

-

Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

-

Signal Detection: The FLIPR continuously monitors the fluorescence in each well in real-time. Agonist binding to the FP receptor leads to a rapid increase in intracellular Ca²⁺, which is detected as a transient peak in fluorescence.[11]

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are then plotted to generate a concentration-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined.

Caption: Workflow for an intracellular calcium mobilization assay.

Functional Assay: Phosphoinositide (PI) Turnover

This assay directly measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a robust measure of Gq-coupled receptor activation.[9][15]

Methodology:

-

Cell Labeling: FP receptor-expressing cells are incubated overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositol.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IPs and allowing them to accumulate within the cell.

-

Stimulation: The cells are stimulated with various concentrations of the test agonist (this compound) for a defined period.

-

Extraction: The reaction is terminated, and the cells are lysed. The water-soluble inositol phosphates are extracted.

-

Separation and Quantification: The total [³H]-IPs are separated from the free [³H]-myo-inositol using anion-exchange chromatography. The radioactivity of the isolated IPs is then quantified by liquid scintillation counting.[15]

-

Data Analysis: The amount of [³H]-IPs accumulated is plotted against the agonist concentration to generate a concentration-response curve, allowing for the determination of EC₅₀ and Emax.

Conclusion

This compound is a highly potent and selective FP receptor agonist. Its pharmacological profile is characterized by high-affinity binding to the FP receptor, with minimal interaction with other prostanoid receptor subtypes.[2] Functionally, it potently stimulates the canonical Gq/PLC/IP₃/Ca²⁺ signaling pathway, as well as other pathways such as Rho/ROCK, leading to its characteristic physiological effects.[1][5][12] The well-defined experimental protocols for binding and functional assays provide a robust framework for its characterization and for the discovery of novel FP receptor modulators. This detailed understanding of its pharmacology underpins its clinical use and directs future research in drug development.

References

- 1. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 2. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C23H29F3O6 | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.arizona.edu [repository.arizona.edu]

- 13. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 15(S)-Fluprostenol Isopropyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the metabolic conversion of 15(S)-Fluprostenol isopropyl ester to its active metabolite, this compound. As an isopropyl ester prodrug, this compound is designed to enhance ocular penetration, after which it is hypothesized to be rapidly hydrolyzed by endogenous esterases within the eye to its biologically active free acid form. This conversion is a critical step for its therapeutic activity, which is mediated through the activation of the prostaglandin (B15479496) F receptor (FP receptor). This document provides a comprehensive overview of the metabolic pathway, the enzymes involved, and the subsequent cellular signaling cascades. Detailed experimental protocols and quantitative data, primarily based on studies of its closely related stereoisomer, travoprost (B1681362), are presented to provide a robust framework for research and development.

Introduction

Prostaglandin F2α analogs are a cornerstone in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. The use of isopropyl ester prodrugs of these analogs is a well-established strategy to improve their therapeutic index by increasing lipophilicity and facilitating penetration across the cornea. This compound isopropyl ester is an isomer of the potent FP receptor agonist travoprost.[1] It is anticipated that, following topical administration, this compound isopropyl ester undergoes enzymatic hydrolysis to form this compound, the active pharmacological agent. This guide delineates the scientific basis for this metabolic activation and the subsequent molecular signaling events.

Metabolic Activation: From Prodrug to Active Metabolite

The conversion of this compound isopropyl ester to this compound is a one-step hydrolysis reaction. This biotransformation is essential for the drug's activity, as the free acid is the form that effectively binds to and activates the FP receptor.

The Hydrolysis Pathway

The metabolic pathway is a straightforward ester hydrolysis reaction catalyzed by esterases present in ocular tissues.

Figure 1: Metabolic Conversion of this compound Isopropyl Ester.

Key Enzymes in Metabolism

The hydrolysis of ester-based prodrugs is primarily mediated by a class of enzymes known as carboxylesterases (CES).[2][3] These enzymes are ubiquitously present in various tissues, including the eye. Studies on analogous prostaglandin ester prodrugs have demonstrated that these enzymes are critical for their activation.[4] Non-specific esterases and other hydrolytic enzymes may also contribute to this metabolic conversion.[2][3]

Quantitative Analysis of Metabolism

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Humans (Proxy for this compound)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 15-30 minutes | [8] |

| Peak Plasma Concentration (Cmax) | <10 to 52 pg/mL | [8] |

| Plasma Half-life (t1/2) | Approximately 45 minutes | [7] |

| Urinary Excretion of Active Metabolite | <1% of topical dose | [8] |

Note: These values are for travoprost and are presented as a proxy for the expected pharmacokinetics of this compound.

Studies on the hydrolysis of another prostaglandin analog prodrug, bimatoprost (B1667075), in human ocular tissues have demonstrated rapid conversion to its free acid, with the cornea showing the highest rate of hydrolysis.[9]

Table 2: In Vitro Hydrolysis Rate of Bimatoprost in Human Ocular Tissues (Illustrative Example)

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Reference |

| Cornea | 6.3 | [9] |

| Sclera | 2.0 | [9] |

| Iris | 2.8 | [9] |

| Ciliary Body | 1.5 | [9] |

Experimental Protocols

In Vitro Hydrolysis Assay in Ocular Tissues

This protocol is adapted from studies on similar prostaglandin ester prodrugs.[1][3][9]

Figure 2: Workflow for In Vitro Hydrolysis Assay.

Methodology:

-

Tissue Preparation: Ocular tissues (e.g., cornea, iris-ciliary body) from a relevant species (e.g., rabbit, human donor) are dissected and homogenized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The tissue homogenate is incubated with a known concentration of this compound isopropyl ester at 37°C. Aliquots are taken at various time points.

-

Reaction Termination and Sample Preparation: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates proteins. The samples are then centrifuged.

-

Analysis: The supernatant is analyzed by a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to separate and quantify the parent prodrug and the formed this compound.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the formed metabolite against time.

FP Receptor Activation Assay

The activation of the FP receptor by this compound can be assessed by measuring downstream signaling events, such as phosphoinositide (PI) turnover or intracellular calcium mobilization.[6][10]

Figure 3: Workflow for FP Receptor Activation Assay.

Methodology for Intracellular Calcium Mobilization:

-

Cell Culture: Human trabecular meshwork (h-TM) cells or other cells endogenously or recombinantly expressing the FP receptor are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Measurement: Changes in intracellular calcium concentration ([Ca2+]i) are measured in real-time using a fluorescence plate reader.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration at which 50% of the maximal response is achieved.

Signaling Pathways of this compound

Upon binding of this compound to the FP receptor, a cascade of intracellular signaling events is initiated. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins.

Gq-Mediated Pathway

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][12]

G12/13-Mediated Pathway

Coupling to G12/13 proteins activates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is involved in the regulation of the actin cytoskeleton and cell contractility.[11]

Figure 4: FP Receptor Signaling Pathways.

Conclusion

This compound isopropyl ester is a prodrug that is expected to be efficiently converted to its active form, this compound, by ocular esterases. This metabolic activation is a prerequisite for its pharmacological activity. The resulting free acid acts as a potent agonist at the FP receptor, triggering well-defined signaling pathways that are crucial for its therapeutic effects. While direct quantitative data for the 15(S) isomer is limited, the extensive research on its stereoisomer, travoprost, provides a strong basis for understanding its metabolism and mechanism of action. Further studies focusing specifically on this compound isopropyl ester are warranted to fully elucidate its unique pharmacokinetic and pharmacodynamic profile. This guide provides a foundational understanding for researchers and developers working with this and similar prostaglandin analogs.

References

- 1. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

The Journey of a Prostaglandin Analogue: A Technical Guide to the Discovery and Development of Fluprostenol and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol (B1673476), a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), represents a significant advancement in the therapeutic modulation of the prostaglandin F2α receptor (FP receptor). Its development, along with that of its analogues, has led to important clinical applications, most notably in the management of glaucoma and ocular hypertension, as well as in veterinary medicine for reproductive purposes. This in-depth technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of fluprostenol and its analogues. We delve into the structure-activity relationships that guided its synthesis, the detailed experimental protocols used to characterize its biological activity, and the signaling pathways it modulates. Quantitative data on receptor binding, functional potency, and pharmacokinetics are presented in structured tables for clear comparison. Furthermore, this guide utilizes visualizations to illustrate key concepts, including the FP receptor signaling cascade, a typical experimental workflow for analogue screening, and the logical progression of prostaglandin analogue drug development.

Introduction: The Prostaglandin F2α Receptor as a Therapeutic Target

Prostaglandins are a group of lipid compounds with diverse physiological effects, mediated through their interaction with specific G protein-coupled receptors (GPCRs). The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a key player in various biological processes, including smooth muscle contraction, luteolysis, and the regulation of intraocular pressure (IOP).[1] The therapeutic potential of targeting the FP receptor spurred the development of synthetic analogues of its natural ligand, PGF2α, with improved stability, selectivity, and pharmacokinetic profiles.

Fluprostenol emerged from these efforts as a potent and selective FP receptor agonist.[2] It is a synthetic PGF2α analogue where the pentyl group at the omega chain is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[1] This modification confers enhanced metabolic stability.[2] Fluprostenol itself is a racemic mixture, with the (+)-enantiomer being the more biologically active component.[3] Its primary clinical utility is realized through its isopropyl ester prodrug, travoprost (B1681362), which is a frontline treatment for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][4] In veterinary medicine, fluprostenol is utilized for its potent luteolytic effects to synchronize estrus in livestock.[5][6]

This guide will explore the scientific journey of fluprostenol and its analogues, from initial discovery and synthesis to preclinical and clinical evaluation.

Discovery and Synthesis

The development of fluprostenol and other PGF2α analogues was driven by the need to overcome the rapid metabolism of the endogenous PGF2α. Structure-activity relationship (SAR) studies were pivotal in designing molecules with enhanced potency and duration of action.

A unified chemoenzymatic synthesis strategy has been developed for the efficient and stereoselective production of several prostaglandins, including fluprostenol.[7][8] This approach often utilizes a key bicyclic ketone intermediate and employs enzymatic reactions, such as Baeyer-Villiger monooxygenase-catalyzed oxidation and ketoreductase-catalyzed reduction, to establish the critical stereochemistry of the prostaglandin core structure.[8][9] The final steps typically involve the attachment of the alpha and omega chains through Wittig-type reactions or other coupling methods. The synthesis of travoprost is achieved through the esterification of the carboxylic acid group of fluprostenol with isopropanol.[8]

Molecular Pharmacology and Mechanism of Action

Fluprostenol exerts its pharmacological effects through potent and selective agonism of the FP receptor.[2] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq family of G proteins.[2][7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the physiological response. In addition to Gq, the FP receptor has also been shown to couple to G12/G13, leading to the activation of the Rho signaling pathway, and to Gi, which can activate the Raf/MEK/MAP kinase pathway.[2]

Quantitative Data

The potency and selectivity of fluprostenol and its analogues have been extensively characterized using various in vitro assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Fluprostenol and Analogues at the FP Receptor

| Compound | Species | Assay Type | Ki (nM) | Citation |

| (+)-Fluprostenol | Human | Radioligand Binding | 35 ± 5 | [1] |

| (+)-Fluprostenol | - | Radioligand Binding | 49.9 | |

| PGF2α | Human | Radioligand Binding | - | [1] |

| Latanoprost acid | Human | Radioligand Binding | 98 | [1] |

| Bimatoprost acid | Human | Radioligand Binding | 83 | [1] |

Table 2: Functional Potency of Fluprostenol and Analogues at the FP Receptor

| Compound | Cell Line/Tissue | Assay Type | EC50 (nM) | Citation |

| (+)-Fluprostenol | - | - | 2.4 | |

| (+)-Fluprostenol | Cloned human ocular FP receptors | Intracellular Ca2+ mobilization | 17.5 | |

| (+)-Fluprostenol | Rat A7r5 cells | Intracellular Ca2+ mobilization | 19.1 | |

| (+)-Fluprostenol | Mouse 3T3 cells | Intracellular Ca2+ mobilization | 37.3 | |

| (+)-Fluprostenol | Human ciliary muscle cells | Phosphoinositide turnover | 1.4 | [1] |

| (+)-Fluprostenol | Human trabecular meshwork cells | Phosphoinositide turnover | 3.6 | [1] |

| Latanoprost acid | Human ciliary muscle cells | Phosphoinositide turnover | 32 | [1] |

| Bimatoprost acid | Cloned human FP receptor | - | 2.8-3.8 | [1] |

Table 3: Inhibitory Potency of Fluprostenol

| Compound | Receptor/Enzyme | Assay Type | IC50 (nM) | Citation |

| Fluprostenol | Human FP receptor | PGF2α binding inhibition | 3.5 | [4] |

| Fluprostenol | Rat FP receptor | PGF2α binding inhibition | 7.5 | [4] |

| Fluprostenol | Rat adipose precursor differentiation | - | 0.03-0.1 | [4] |

Table 4: Pharmacokinetic Parameters of Travoprost (Fluprostenol Prodrug)

| Species | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Citation |

| Pediatric Humans (2 months - <3 years) | 0.004% ophthalmic solution | 0.0471 ± 0.0105 | - | - | [10] |

| Pediatric Humans (3 - <12 years) | 0.004% ophthalmic solution | 0.0258 ± 0.0128 | - | - | [10] |

| Pediatric Humans (12 - <18 years) | 0.004% ophthalmic solution | 0.0109 ± 0.0005 | - | - | [10] |

| Adult Humans (normal) | 0.004% ophthalmic solution | Below LOQ to 0.032 | 15-30 | 17-86 | [11] |

| Adult Humans (renally impaired) | 0.004% ophthalmic solution | Below LOQ to 0.017 | 15-30 | 17-86 | [11] |

| Adult Humans (hepatically impaired) | 0.004% ophthalmic solution | Below LOQ to 0.052 | 15-30 | 17-86 | [11] |

Experimental Protocols

The characterization of fluprostenol and its analogues relies on a suite of standardized in vitro and in vivo experimental protocols.

FP Receptor Binding Assay

This assay measures the affinity of a compound for the FP receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the FP receptor.

-

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

-

Radiolabeled ligand (e.g., [3H]-PGF2α).

-

Test compound (e.g., fluprostenol).

-

Non-specific binding control (a high concentration of unlabeled PGF2α).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of the test compound.

-

For non-specific binding determination, incubate the membranes and radioligand with a saturating concentration of unlabeled PGF2α.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

-

Objective: To determine the potency (EC50) of a test compound to induce intracellular calcium release.

-

Materials:

-

A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Test compound (e.g., fluprostenol).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test compound into the wells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vivo Measurement of Intraocular Pressure (IOP) in Animal Models

This in vivo assay evaluates the efficacy of a compound in reducing IOP in a relevant animal model of glaucoma.

-

Objective: To determine the effect of a test compound on IOP in an animal model.

-

Animal Models:

-

Materials:

-

Test compound formulated for topical ocular administration.

-

A tonometer suitable for the animal species (e.g., Tono-Pen, TonoVet).

-

Topical anesthetic.

-

-

Procedure:

-

Acclimatize the animals to the experimental procedures.

-

Measure the baseline IOP in both eyes.

-

Administer a single drop of the test compound formulation to one eye (the contralateral eye serves as a control).

-

Measure the IOP in both eyes at various time points after administration.

-

Calculate the change in IOP from baseline for both the treated and control eyes.

-

Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the test compound.

-

Development of Fluprostenol Analogues and Structure-Activity Relationships

The development of fluprostenol analogues has been focused on improving its therapeutic index by enhancing its selectivity for the FP receptor and modifying its pharmacokinetic properties. A key strategy has been the creation of prodrugs, such as travoprost, where the carboxylic acid is esterified to improve corneal penetration.[4] Following topical administration, corneal esterases hydrolyze the ester to release the active drug, fluprostenol.[1]

Structure-activity relationship studies have revealed that modifications to the omega chain of the PGF2α molecule can significantly impact receptor selectivity and potency. For instance, the introduction of an aromatic ring in the omega chain, as seen in latanoprost, can enhance selectivity for the FP receptor over other prostaglandin receptors.[1]

Logical Relationships in Drug Development

The development of a prostaglandin analogue for ophthalmic use follows a structured pipeline from initial discovery to clinical application.

Conclusion

The discovery and development of fluprostenol and its analogues exemplify a successful structure-based drug design approach targeting a well-defined GPCR. Through systematic medicinal chemistry efforts, guided by a deep understanding of the SAR of prostaglandins, potent and selective FP receptor agonists with favorable pharmacokinetic profiles have been developed. These compounds have had a profound impact on the management of glaucoma and have also found important applications in veterinary medicine. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of prostaglandin pharmacology and related areas. The continued exploration of the FP receptor and the development of novel analogues hold promise for further therapeutic advancements.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. Glaucoma Pipeline Outlook Report 2025: Key 50+ Companies and Breakthrough Therapies Shaping the Future Landscape [barchart.com]

- 9. Prostaglandin Analog Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 10. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

Structural differences between 15(S)-Fluprostenol and 15(R)-Fluprostenol

An In-depth Technical Guide to the Structural and Functional Differences Between 15(S)-Fluprostenol and 15(R)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural and functional distinctions between the two C-15 epimers of Fluprostenol (B1673476): this compound and 15(R)-Fluprostenol. Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent selective agonist for the prostaglandin F receptor (FP receptor).[1][2][3] The stereochemistry at the C-15 position is a critical determinant of biological activity in prostaglandins. This document elucidates how the spatial orientation of the 15-hydroxyl group dictates receptor binding affinity, functional potency, and overall pharmacological profile. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction to Fluprostenol and Stereoisomerism

Fluprostenol is a member of the F-series prostaglandins, characterized by a cyclopentane (B165970) ring and two side chains, termed the α-chain and the ω-chain.[1] It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce intraocular pressure.[1] The therapeutic effect of Fluprostenol is mediated through its potent and selective agonism of the FP receptor, a Gq-protein coupled receptor.

Like all prostaglandins, the biological activity of Fluprostenol is highly dependent on its three-dimensional structure. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. Of particular importance is the stereocenter at the C-15 position on the ω-chain. The two possible configurations at this position, designated as (S) and (R) according to the Cahn-Ingold-Prelog priority rules, result in two distinct epimers: this compound and 15(R)-Fluprostenol. In biological systems, such subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity, as the precise fit between a ligand and its receptor is necessary for a biological response.[4]

Core Structural Differences: The C-15 Epimers

The fundamental difference between this compound and 15(R)-Fluprostenol lies in the spatial orientation of the hydroxyl (-OH) group at the C-15 position.

-

This compound: The hydroxyl group is oriented in the (S) configuration. This conformation is analogous to that of naturally occurring PGF2α and is considered the eutomer—the pharmacologically active enantiomer.

-

15(R)-Fluprostenol: The hydroxyl group is oriented in the (R) configuration. This epimer is known as the distomer—the less active or inactive enantiomer.

This stereochemical inversion significantly alters the molecule's three-dimensional shape. The specific orientation of the 15-hydroxyl group is crucial for forming key hydrogen bonds within the FP receptor's binding pocket. The (S) configuration allows for optimal interaction with specific amino acid residues, leading to high-affinity binding and efficient receptor activation. The (R) configuration, conversely, introduces steric hindrance and prevents these critical interactions, resulting in dramatically lower binding affinity and potency.

References

- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 15(S)-Fluprostenol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, an active pharmaceutical ingredient commonly known as Travoprost (B1681362). The information herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

This compound, or Travoprost, is a synthetic prostaglandin (B15479496) F2α analogue.[1][2] It presents as a clear, colorless to slightly yellow oil.[2][3]

Solubility Profile

Travoprost exhibits a lipophilic nature, rendering it very soluble in several organic solvents and practically insoluble in water.[1][2][3] This characteristic is crucial for the development of effective drug delivery systems, particularly for ophthalmic formulations where both solubility and partitioning are key for corneal penetration.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Acetonitrile | Very Soluble | Not Specified |

| Methanol | Very Soluble | Not Specified |

| Octanol | Very Soluble | Not Specified |

| Chloroform | Very Soluble | Not Specified |

| Ethanol | 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | 15 - 30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 10 - 20 mg/mL | Not Specified |

| Water | 0.00759 mg/mL | Not Specified |

| Phosphate Buffered Saline (PBS), pH 7.2 | 5 mg/mL (for this compound free acid) | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL | Not Specified |

| DMF:PBS (1:1) | 500 µg/mL | Not Specified |

Note: "Very Soluble" is a qualitative description from product information sheets and generally indicates high solubility.[1][2][3] Quantitative data is sourced from various chemical supplier technical data sheets.[1][4][5]

Stability Profile

The stability of this compound is influenced by temperature, light, and pH. Understanding these factors is critical for ensuring the efficacy and shelf-life of its formulations.

Thermal Stability

Travoprost is stable at room and moderately elevated temperatures but degrades at higher temperatures.[6][7][8]

Table 2: Thermal Stability of Travoprost

| Temperature (°C) | Stability | Degradation Rate |

| 27 | Stable | No significant degradation |

| 37 | Stable | No significant degradation (though some variability in concentration measurements has been noted) |

| 50 | Unstable | 0.46 µg/mL/day |

Data from a study on commercially available Travoprost ophthalmic solution.[6][7][8]

Photostability

Travoprost is sensitive to light.[9] Exposure to light can lead to a decrease in the assay of Travoprost and an increase in related substances.[9] Therefore, it is recommended that formulations containing Travoprost be protected from light. In commercial ophthalmic solutions, this is often achieved through secondary packaging.[9]

pH Stability

The stability of Travoprost, being an isopropyl ester, is pH-dependent. The optimal pH for the stability of Travoprost is in the range of 5.5 to 6.7.[10] In ophthalmic formulations, the pH is typically adjusted to this range to ensure stability. For instance, commercial Travoprost ophthalmic solutions have a pH of approximately 5.7 to 6.7.[3][11][12]

Experimental Protocols

Accurate determination of solubility and stability is paramount. The following are outlines of typical experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products.

Typical HPLC Parameters:

-

Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.[8][13]

-

Column: A reversed-phase column, such as a C18 column, is commonly used.[13][14]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH with phosphoric acid).[13][14]

-

Flow Rate: Typically around 1.0 - 2.0 mL/min.[14]

-

Detection Wavelength: UV detection is often performed at 220 nm.[14]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress Conditions:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Exposure to high temperatures (e.g., 50-70°C).[6][7][8]

-

Photolytic Stress: Exposure to UV and visible light.

Visualizations

Signaling Pathway of Prostaglandin F2α Analogs

This compound is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[2] This activation leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Caption: Signaling pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.

Caption: Workflow for forced degradation studies.

Degradation Pathway of Travoprost

Travoprost, being an ester, is susceptible to hydrolysis. Systemically, the free acid is metabolized through beta-oxidation and oxidation of the hydroxyl moiety.

Caption: General degradation pathway of Travoprost.

References

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. researchgate.net [researchgate.net]

- 11. Generic benzalkonium chloride‐preserved travoprost eye drops are not identical to the branded polyquarternium‐1‐preserved travoprost eye drop: Effect on cultured human conjunctival goblet cells and their physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generic benzalkonium chloride-preserved travoprost eye drops are not identical to the branded polyquarternium-1-preserved travoprost eye drop: Effect on cultured human conjunctival goblet cells and their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijrpas.com [ijrpas.com]

An In-depth Technical Guide to the Early Luteolytic Effects of Fluprostenol Compounds

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research on the luteolytic effects of fluprostenol (B1673476) and its analogues, potent synthetic prostaglandins (B1171923) structurally related to PGF2α. It delves into the molecular mechanisms, summarizes quantitative efficacy data from early clinical and preclinical studies, and details the experimental protocols used to establish their action.

Mechanism of Action: Inducing Luteal Regression

Fluprostenol and its related compounds, such as cloprostenol (B1669231), exert their luteolytic effects by mimicking the action of endogenous prostaglandin (B15479496) F2α (PGF2α). The primary target is the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells. Early studies elucidated a multi-faceted signaling cascade initiated by the binding of these compounds to the PTGFR, leading to the functional and structural regression of the corpus luteum (CL).

The binding event triggers two primary intracellular pathways:

-

Inhibition of Progesterone (B1679170) Synthesis (Functional Luteolysis): The activation of the PTGFR leads to the inhibition of adenylate cyclase via an inhibitory G-protein. This action reduces intracellular cyclic AMP (cAMP) levels, a critical second messenger for luteinizing hormone (LH)-stimulated progesterone production. Concurrently, the pathway activates phospholipase C (PLC), which increases intracellular calcium (Ca²⁺) and activates protein kinase C (PKC). This cascade further disrupts the steroidogenic machinery, rapidly decreasing progesterone secretion.[1][2] Studies in rats showed that PGF2α analogs cause a transient block of the luteal adenylate cyclase system, indicating involvement of the stimulatory guanine (B1146940) nucleotide-binding protein (Ns).[3]

-

Induction of Cell Death (Structural Luteolysis): The sustained activation of the PKC pathway and the generation of reactive oxygen species (ROS) contribute to cellular stress.[4] This initiates apoptosis, or programmed cell death, characterized by DNA fragmentation and the activation of caspases, leading to the structural involution of the corpus luteum.[5]

Quantitative Data from Early Efficacy Studies

Early research across various animal species established the potent luteolytic efficacy of fluprostenol and cloprostenol. The primary endpoint in these studies was the decline in plasma progesterone concentrations, followed by the observation of physiological responses such as the onset of estrus and ovulation.

Table 1: Luteolytic Efficacy of Fluprostenol in Mares

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Dosage | 250 µg | Thoroughbred Mares | [6][7] |

| Route of Administration | Intramuscular (IM) | Thoroughbred Mares | [6][7] |

| Total Subjects Treated | 941 | Thoroughbred Mares | [6][7] |

| Response Rate (Estrus within 7 days) | ~80% (760 mares) | Thoroughbred Mares |[6][7] |

Table 2: Luteolytic Effects of Cloprostenol in Sheep

| Dosage | Day of Estrous Cycle | Luteolytic Response | Progesterone Concentration (48h post-injection) | Species | Reference |

|---|---|---|---|---|---|

| 100 µg | Day 21 (Pregnant) | 34.8% (8 of 23 ewes) | 0.5 ± 0.1 ng/ml (in responding ewes) | Sheep | [8] |

| 25 µg | Day 6 or 9 | ~50% complete luteolysis | Not specified | Sheep | [9] |

| 50 µg | Day 6 or 9 | >50% complete luteolysis | Not specified | Sheep |[9] |

Table 3: Luteolytic Efficacy of Cloprostenol in Cattle

| Dosage | Route of Administration | Luteolysis Rate | Species | Reference |

|---|---|---|---|---|

| 500 µg | Intramuscular (IM) | 89% (Day 7) | Beef Heifers | [10] |

| 125 µg | Intramuscular (IM) | 55% (Day 7) | Beef Heifers | [10] |

| 500 µg | Subcutaneous (SC) | 100% (Day 7) | Beef Heifers | [10] |

| 125 µg | Subcutaneous (SC) | 44% (Day 7) | Beef Heifers | [10] |

| 500 µg (Cloprostenol) | Intramuscular (IM) | 86.6% | Lactating Dairy Cows |[11] |

Table 4: In Vitro Effects of Cloprostenol on Felid Luteal Cells

| Luteal Stage | Effect on Progesterone | Species | Reference |

|---|---|---|---|

| Development/Maintenance | Significant reduction (P < 0.05) | Domestic Cat | [12][13] |

| Regression | No significant influence | Domestic Cat | [12][13] |

| Formation | Decrease/silencing of production | African Lion | [12][13] |

| Development/Maintenance | Decrease/silencing of production | Javan Leopard |[12][13] |

Experimental Protocols

The methodologies employed in early studies were crucial for characterizing the luteolytic effects of fluprostenol compounds. Below are representative protocols for both in vivo and in vitro experiments.

3.1 In Vivo Luteolysis Induction and Monitoring

This protocol outlines a typical experimental design for assessing the luteolytic efficacy of a fluprostenol compound in a large animal model, such as sheep or cattle.

-

1. Animal Selection and Synchronization:

-

Select healthy, non-pregnant, cycling adult females (ewes or heifers).

-

Synchronize the estrous cycles of the cohort using a standard protocol, often involving two injections of a prostaglandin F2α analog 9-11 days apart.[14] This ensures that all animals are in a similar mid-luteal phase at the start of the experiment.

-

Confirm the presence of a functional corpus luteum via transrectal ultrasonography and/or plasma progesterone analysis (P4 > 1 ng/mL).[10][15]

-

-

2. Treatment Administration:

-

On a designated day of the estrous cycle (e.g., Day 8-10 post-estrus), randomly assign animals to treatment groups.

-

Treatment Group: Administer the experimental fluprostenol compound at a specific dose (e.g., 100 µg cloprostenol) and route (e.g., intramuscularly).[8]

-

Control Group: Administer a placebo (e.g., sterile saline) using the same volume and route.

-

-

3. Monitoring and Data Collection:

-

Blood Sampling: Collect jugular venous blood samples at timed intervals: immediately before treatment (0h), and then at 8, 12, 24, 48, and 72 hours post-treatment.[9][16]

-

Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA.

-

Estrus Detection: Monitor animals for behavioral signs of estrus (e.g., standing to be mounted) at least twice daily following treatment.

-

Ovulation Timing: Perform transrectal ultrasonography every 12-24 hours after estrus detection to determine the time of ovulation.

-

-

4. Data Analysis:

-

Define luteolysis as a decline in plasma progesterone to a baseline level (e.g., < 1 ng/mL) within 48-72 hours post-treatment.[15]

-

Compare the proportion of animals undergoing luteolysis between treatment and control groups using statistical tests such as Chi-square.

-

Analyze the change in progesterone concentrations over time using repeated measures ANOVA.

-

Calculate and compare the mean interval from treatment to the onset of estrus and ovulation.

-

3.2 In Vitro Luteal Cell Culture Protocol

This protocol is based on studies investigating the direct effects of PGF2α analogs on luteal cells, as performed in species like felids.[12]

-

1. Corpus Luteum Collection:

-

Aseptically collect ovaries containing corpora lutea at a specific developmental stage (e.g., development/maintenance phase) during routine surgical procedures (e.g., ovariectomy).

-

-

2. Luteal Cell Isolation:

-

Mechanically dissect the luteal tissue from the surrounding ovarian stroma in a sterile culture medium.

-

Mince the tissue into small fragments and subject it to enzymatic digestion using a solution containing enzymes like collagenase and DNase to dissociate the cells.

-

Filter the cell suspension to remove undigested tissue and wash the cells by centrifugation to remove enzymes.

-

-

3. Cell Culture and Treatment:

-

Resuspend the isolated luteal cells in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Plate the cells at a specific density in culture wells and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

After an initial culture period (e.g., 24 hours) to allow for cell attachment, replace the medium with fresh medium containing either the fluprostenol compound (e.g., cloprostenol at a specific concentration) or vehicle (control).

-

-

4. Endpoint Measurement:

-

Incubate the cells for a defined period (e.g., 48 hours).

-

Collect the cell culture medium at the end of the incubation.

-

Measure the concentration of progesterone in the collected medium using a validated assay to determine the effect of the treatment on steroidogenesis.

-

Optionally, lyse the cells to extract RNA or protein for gene expression or western blot analysis of key steroidogenic enzymes and receptors.[12]

-

Conclusion

The early studies on fluprostenol and its analogues were pivotal in establishing these compounds as highly potent and reliable luteolytic agents. Research demonstrated their effectiveness across a range of species, particularly in veterinary medicine for the management of reproduction in mares, cattle, and sheep.[6][8][11] The quantitative data from these foundational trials confirmed a dose-dependent effect on progesterone decline and the induction of estrus. Furthermore, detailed experimental work began to unravel the molecular signaling pathways, confirming the interaction with the PGF2α receptor as the primary mechanism of action, leading to both functional and structural regression of the corpus luteum. This body of research provided the scientific basis for the widespread clinical use of fluprostenol compounds in synchronizing estrous cycles and treating reproductive disorders associated with a persistent corpus luteum.

References

- 1. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Aspects of Corpus Luteum Regulation in Physiological and Pathological Conditions: Involvement of Adipokines and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin f2alpha treatment in vivo, but not in vitro, stimulates protein kinase C-activated superoxide production by nonsteroidogenic cells of the rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible Mechanisms for Maintenance and Regression of Corpus Luteum Through the Ubiquitin-Proteasome and Autophagy System Regulated by Transcriptional Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. Effect of embryos on luteolysis and termination of early pregnancy in sheep with cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolytic efficiency of reduced doses of cloprostenol in the ewe. Effect of progesterone concentrations at the time of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of the Trifluoromethylphenoxy Group in 15(S)-Fluprostenol's Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of ocular hypertension and glaucoma. Its efficacy is intrinsically linked to its chemical architecture, particularly the presence of a trifluoromethylphenoxy group on its omega (ω) chain. This technical guide delves into the critical role of this functional group in defining the pharmacological profile of this compound. Through an examination of structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies, this document elucidates how the trifluoromethylphenoxy moiety enhances receptor binding affinity, selectivity, and downstream signaling, ultimately contributing to the potent therapeutic activity of this prostaglandin analog.

Introduction

Prostaglandin F2α (PGF2α) analogs are a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These synthetic molecules mimic the endogenous PGF2α, binding to and activating the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP.

This compound, the active acid form of the prodrug Travoprost, is a highly effective PGF2α analog. A key structural feature that distinguishes it from other analogs is the trifluoromethylphenoxy group at the terminus of its ω-chain. This guide will provide a comprehensive analysis of the pivotal role this specific chemical modification plays in the potent and selective activity of this compound.

The Prostaglandin F Receptor (FP Receptor) and its Signaling Pathway

The biological effects of this compound are mediated through its interaction with the FP receptor. The FP receptor is primarily coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a well-defined signaling cascade.

The Gq Signaling Cascade

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction and the regulation of gene expression, which are ultimately responsible for the therapeutic effects of FP receptor agonists.

The Role of the Trifluoromethylphenoxy Group: A Structure-Activity Relationship Perspective